14,15-Setyo
Description
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid, characterized by an epoxide group at the 14,15 position of its carbon chain. It plays critical roles in vascular homeostasis, inflammation modulation, and tissue repair . Key physiological functions include:
- Bone Regeneration: 14,15-EET enhances osteogenesis by promoting angiogenesis and collagen deposition in cranial defects .
- Neuroprotection: It reduces neuronal apoptosis in ischemic brain injury by inhibiting caspase-3 activity and soluble epoxide hydrolase (sEH) .
- Vascular Function: 14,15-EET improves endothelial-dependent vasodilation and counteracts diabetic vascular dysfunction by balancing vasodilatory (e.g., PGI₂) and vasoconstrictive (e.g., TXA₂) mediators .
Properties
CAS No. |
117144-19-1 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
(4bS,7S,8aS)-7-[(1R)-1-hydroxy(2,3-13C2)prop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol |
InChI |
InChI=1S/C18H22O2/c1-3-17(20)18(2)9-8-16-13(11-18)5-4-12-10-14(19)6-7-15(12)16/h1,6-7,10,13,16-17,19-20H,4-5,8-9,11H2,2H3/t13-,16-,17-,18-/m0/s1/i1+1,3+1 |
InChI Key |
PGUHDYUGHBUNJJ-UWLLGFRQSA-N |
SMILES |
CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@H](C1)CCC3=C2C=CC(=C3)O)[C@H]([13C]#[13CH])O |
Canonical SMILES |
CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O |
Synonyms |
14,15-SETYO 3-hydroxy-14,15-secoestra-1,3,5(10)-trien-15-yn-17-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Other EET Regioisomers
EET regioisomers differ in the position of their epoxide groups, leading to distinct biological activities:
Structural vs. Functional Similarity : While all EETs share a 20-carbon backbone with three double bonds, the epoxide position dictates receptor binding and downstream effects. For example, 14,15-EET uniquely activates PI3K/Akt pathways to suppress neuronal apoptosis , whereas 11,12-EET binds to endothelial TRPV4 channels for vasodilation .
Comparison with Metabolite 14,15-DHET
14,15-Dihydroxyeicosatrienoic acid (14,15-DHET) is the hydrolyzed product of 14,15-EET, formed via sEH.
Key Study : In diabetic patients, serum 14,15-DHET levels decreased by 35% compared to healthy controls, while TXB₂ (a vasoconstrictor) increased by 50%, exacerbating endothelial dysfunction .
Functional Comparison with Vasoactive Mediators
14,15-EET synergizes with PGI₂ and antagonizes TXA₂ in vascular regulation:
Clinical Correlation : In diabetic nephropathy, 14,15-EET levels inversely correlate with TXB₂/PGI₂ ratios (r = -0.72, p < 0.01), highlighting its role in mitigating vascular injury .
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